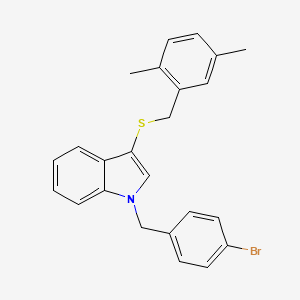
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a synthetic compound that belongs to the indole family. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has been extensively studied for its potential use in scientific research and drug development.
Mechanism of Action
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole exerts its pharmacological effects by inhibiting the activity of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole activity by the compound leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole have been extensively studied. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole in lab experiments include its potent and selective inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole, which makes it a useful tool for studying the role of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole in various cellular processes. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole involves several steps, including the reaction of 4-bromobenzyl chloride with 2,5-dimethylbenzyl mercaptan to form the corresponding thioether intermediate. The intermediate is then reacted with indole and a base catalyst to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole has been used extensively in scientific research due to its potent and selective inhibition of 1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWVDQGMGROQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)

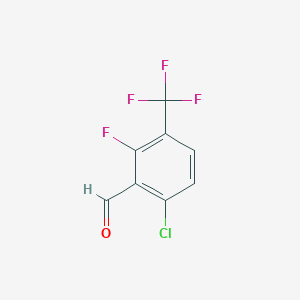
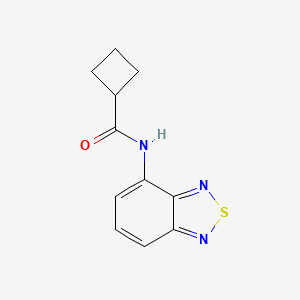

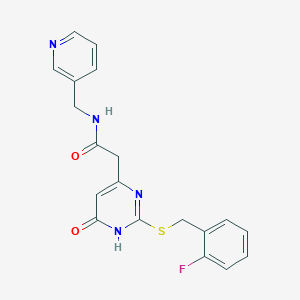

![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
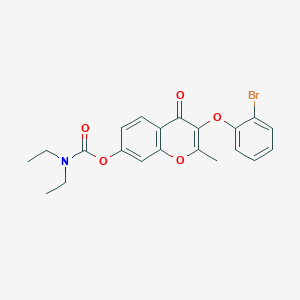
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)
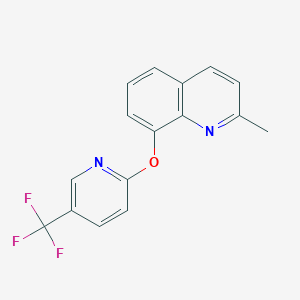
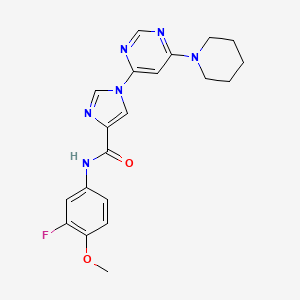
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)